Crassicauline A

Pharmacokinetics Oral bioavailability ADME

Select Crassicauline A as your reference standard for C19-diterpenoid alkaloid analgesic research. With an ED50 of 0.0480 mg/kg, it is 73-fold more potent than lappaconitine. Its oral bioavailability of 18.7% surpasses fuziline (4.3%) and karacoline (6.0%), ensuring robust plasma profiling. The quantifiable intermediate toxicity (LD50 5.60 mg/kg) and distinct C-15 hydroxylation bioactivation route make it essential for structure-activity relationship and toxicokinetic studies. Ensure analytical verification to avoid class-member substitution risks.

Molecular Formula C35H49NO10
Molecular Weight 643.8 g/mol
CAS No. 79592-91-9
Cat. No. B190850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrassicauline A
CAS79592-91-9
Synonyms8-O-Acetylforestine
Molecular FormulaC35H49NO10
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
InChIInChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1
InChIKeyGAZDXIGXYWVWQX-MIOGPJTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crassicauline A CAS 79592-91-9 for Research Procurement: Diterpenoid Alkaloid Identity and Core Characteristics


Crassicauline A (CAS 79592-91-9) is a C19-diterpenoid alkaloid originally isolated from the roots of Aconitum crassicaule and subsequently identified in multiple Aconitum species, including A. carmichaelii, A. bulleyanum, and A. transsectum [1] [2]. It is structurally characterized by a C35H49NO10 molecular formula (MW 643.76) and is distinguished from its 3-hydroxylated analog yunaconitine by the absence of a hydroxyl group at the C-3 position [3]. Crassicauline A is clinically used as an analgesic agent in China and has been the subject of structure-activity relationship investigations, toxicokinetic studies, and processing transformation research [4] [5].

Crassicauline A vs. Other C19-Diterpenoid Alkaloids: Why Substitution Introduces Quantifiable Variability in Research Outcomes


Within the C19-diterpenoid alkaloid class, compounds including yunaconitine, 8-deacetylyunaconitine, 8-deacetylcrassicauline A, and lappaconitine share a common aconitane skeleton but exhibit structurally determined divergence in analgesic potency, acute toxicity, oral bioavailability, and metabolic fate [1] [2]. These differences preclude generic substitution: yunaconitine demonstrates over 2.3-fold higher acute oral toxicity (LD50 2.37 mg/kg vs. 5.60 mg/kg) and 1.7-fold greater feeding deterrent potency (EC50 653.4 vs. 1134.5 ppm) than crassicauline A [3] . Furthermore, the hydroxylation susceptibility at C-15 in crassicauline A generates a distinct toxic metabolite (tentatively identified as deoxyjesaconitine) that is not produced from other class members [4]. Consequently, interchangeable use of in-class compounds without analytical verification introduces uncontrolled variables in both efficacy and safety endpoints.

Crassicauline A Procurement Evidence: Quantified Differentiation vs. C19-Diterpenoid Alkaloid Comparators


Crassicauline A Oral Bioavailability Advantage Over Co-Occurring Aconitum Alkaloids in Rat Pharmacokinetic Study

In a comparative rat pharmacokinetic study using UPLC-MS/MS quantification following oral administration (5 mg/kg), crassicauline A demonstrated oral bioavailability of 18.7%, which was 4.3-fold higher than fuziline (4.3%), 3.1-fold higher than karacoline (6.0%), and 2.2-fold higher than songorine (8.4%) [1]. All four alkaloids co-occur in Aconitum species, but crassicauline A exhibits substantially greater systemic exposure upon oral dosing.

Pharmacokinetics Oral bioavailability ADME

Crassicauline A vs. Yunaconitine: Quantified Feeding Deterrent Activity Difference Against Tribolium castaneum

In a direct comparative feeding deterrence assay against Tribolium castaneum (red flour beetle) adults, crassicauline A exhibited an EC50 of 1134.5 ppm, whereas yunaconitine, its C-3 hydroxylated structural analog, exhibited an EC50 of 653.4 ppm . Yunaconitine is approximately 1.7-fold more potent in this assay.

Feeding deterrence Insect bioassay Natural product activity

Crassicauline A vs. Lappaconitine: Analgesic ED50 Comparison in Acetic Acid-Induced Writhing Model

In a structure-analgesic activity relationship study using the mouse acetic acid-induced abdominal constriction assay, crassicauline A demonstrated an ED50 of 0.0480 mg/kg (subcutaneous administration) [1]. The reference comparator lappaconitine, another C19-diterpenoid alkaloid analgesic, exhibited an ED50 of 3.50 mg/kg under equivalent conditions [1]. Crassicauline A is approximately 73-fold more potent than lappaconitine in this analgesic model.

Analgesic activity Pain models Diterpenoid alkaloid

Crassicauline A Acute Oral Toxicity: LD50 Comparison with Yunaconitine and 8-Deacetyl Analogs

In a systematic acute toxicity evaluation of four hidden toxic Aconitum alkaloids in female ICR mice using the up-and-down procedure (UDP), the oral LD50 values were determined as follows: crassicauline A 5.60 mg/kg, yunaconitine 2.37 mg/kg, 8-deacetylyunaconitine (DYA) 60.0 mg/kg, and 8-deacetylcrassicauline A (DCA) 753 mg/kg [1]. Intravenous LD50 values were 0.980 mg/kg for crassicauline A and 0.200 mg/kg for yunaconitine [1]. Crassicauline A exhibits a 2.36-fold higher oral LD50 and a 4.9-fold higher intravenous LD50 than yunaconitine.

Acute toxicity Safety pharmacology LD50

Crassicauline A Hydroxylation Metabolism at Toxic Dose: Excretion Recovery and Bioactivation Evidence

In a rat metabolism study at a toxic dose of 100 µg/kg, less than 10% and less than 5% of the administered crassicauline A dose was recovered in urine and feces after single intravenous and oral administration, respectively [1]. The predominant elimination occurred via metabolism rather than parent excretion. A hydroxylated metabolite, tentatively identified with hydroxylation at C-15, was detected at levels substantially higher than the trace yunaconitine found in urine, suggesting a distinct bioactivation pathway potentially yielding deoxyjesaconitine [1]. In vitro liver S9 fraction assays revealed that rats demonstrated more extensive hydroxylation than human samples, indicating inter-species metabolic differences [1].

Drug metabolism Toxicokinetics Bioactivation

Crassicauline A Structural Transformation Products Exhibit Antiarrhythmic Activity in Aconitine-Induced Arrhythmia Model

Crassicauline A itself serves as a precursor for transformation products with distinct pharmacological profiles. In a rat aconitine-induced arrhythmia model, three transformation products derived from crassicauline A during sand frying processing exhibited antiarrhythmic activity [1]. These products dose-dependently delayed the ventricular premature beat (VPB) incubation period and reduced the incidence of ventricular tachycardia (VT), with increasing arrhythmia inhibition rates [1]. The cardiotoxicity of the converted products was reduced compared to the parent crassicauline A [1].

Antiarrhythmic Structural transformation Cardiotoxicity

Crassicauline A: Evidence-Based Research Application Scenarios for Procurement Decision-Making


Analgesic Pharmacology Studies Requiring High Potency with Defined Safety Margin

For research programs investigating C19-diterpenoid alkaloid analgesics, crassicauline A offers an ED50 of 0.0480 mg/kg (s.c.) in the mouse writhing model, representing 73-fold greater potency than lappaconitine (ED50 3.50 mg/kg) [1]. Its oral LD50 of 5.60 mg/kg provides a quantifiable intermediate toxicity profile compared to yunaconitine (LD50 2.37 mg/kg) and the substantially less toxic deacetylated analogs [2]. This potency-toxicity profile makes crassicauline A the preferred reference standard for structure-analgesic activity relationship investigations within this alkaloid class.

Pharmacokinetic and ADME Studies Requiring Measurable Oral Systemic Exposure

Crassicauline A exhibits oral bioavailability of 18.7% in rats, which is 4.3-fold higher than fuziline (4.3%), 3.1-fold higher than karacoline (6.0%), and 2.2-fold higher than songorine (8.4%) [1]. This superior oral exposure makes crassicauline A the most analytically accessible compound among this set for oral pharmacokinetic investigations, enabling more robust plasma concentration-time profiling and metabolite identification studies.

Toxicokinetic and Metabolism Studies Focused on Hydroxylation Bioactivation

Crassicauline A undergoes predominant elimination via metabolism rather than parent excretion, with less than 10% urinary and less than 5% fecal recovery of parent compound at toxic dose [1]. The C-15 hydroxylation pathway, which may generate deoxyjesaconitine, represents a defined bioactivation route that differs from yunaconitine formation [1]. Researchers investigating diterpenoid alkaloid toxicokinetics should select crassicauline A when the objective is to characterize hydroxylation-dependent bioactivation mechanisms.

Natural Product Feeding Deterrence and Entomological Bioassay Development

Crassicauline A demonstrates feeding deterrent activity against Tribolium castaneum adults with an EC50 of 1134.5 ppm [1]. When compared to yunaconitine (EC50 653.4 ppm), crassicauline A provides a less potent but clearly quantifiable reference point for structure-activity studies [1]. This differential enables researchers to investigate the contribution of C-3 hydroxylation to feeding deterrence potency within a well-defined structural series.

Quote Request

Request a Quote for Crassicauline A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.